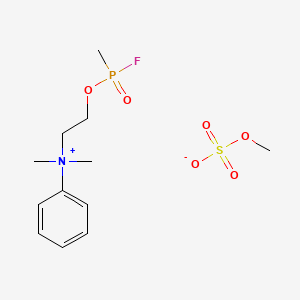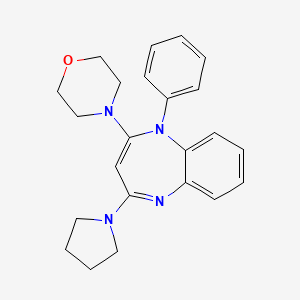
2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of morpholine and pyrrolidine rings, which contribute to its unique chemical and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an o-phenylenediamine and a suitable carbonyl compound.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a halogenated benzodiazepine intermediate reacts with morpholine.
Addition of the Pyrrolidine Ring: The final step involves the addition of the pyrrolidine ring through another nucleophilic substitution reaction, using a halogenated intermediate and pyrrolidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the morpholine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve halogenated intermediates and nucleophiles like morpholine and pyrrolidine.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted benzodiazepines with various functional groups.
科学的研究の応用
2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anxiolytic or sedative.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine involves its interaction with the central nervous system. It primarily targets the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain, making it useful in the treatment of anxiety and related disorders. The morpholine and pyrrolidine rings contribute to its binding affinity and selectivity for specific receptor subtypes.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties but lacks the morpholine and pyrrolidine rings.
Lorazepam: Known for its strong sedative effects, it also lacks the additional rings present in the compound of interest.
Clonazepam: Used primarily for its anticonvulsant properties, it has a different substitution pattern on the benzodiazepine core.
Uniqueness
2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine is unique due to the presence of both morpholine and pyrrolidine rings, which enhance its pharmacological profile. These structural features contribute to its distinct binding properties and potential therapeutic applications, setting it apart from other benzodiazepines.
特性
CAS番号 |
77615-83-9 |
|---|---|
分子式 |
C23H26N4O |
分子量 |
374.5 g/mol |
IUPAC名 |
4-(1-phenyl-4-pyrrolidin-1-yl-1,5-benzodiazepin-2-yl)morpholine |
InChI |
InChI=1S/C23H26N4O/c1-2-8-19(9-3-1)27-21-11-5-4-10-20(21)24-22(25-12-6-7-13-25)18-23(27)26-14-16-28-17-15-26/h1-5,8-11,18H,6-7,12-17H2 |
InChIキー |
CYDULJITNVPDEH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3N(C(=C2)N4CCOCC4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B12808144.png)

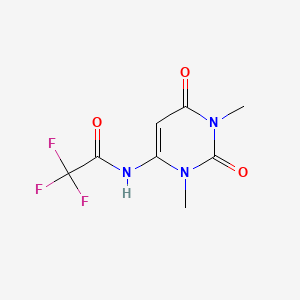
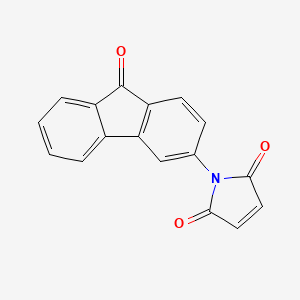
![Butyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B12808169.png)
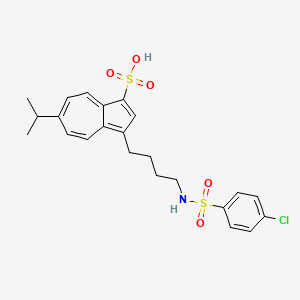

![4-(4-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12808180.png)
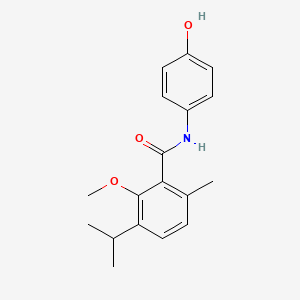
![Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]-](/img/structure/B12808191.png)
![8-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12808208.png)

